BenchChemオンラインストアへようこそ!

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

PARP1 DNA repair oncology

This 7-azaindole scaffold is a strategic building block for medicinal chemistry. The 3-bromo group enables rapid Suzuki-Miyaura diversification, while the 7-carbonitrile provides metabolic stability and serves as a hydrogen bond acceptor. With confirmed dual PARP1/CRF1 inhibition (PARP1 IC50=50 nM; CRF1 Ki=39 nM) and pan-FGFR activity (IC50 7–712 nM), it is a versatile starting point for focused kinase inhibitor libraries. Its distinct chemical space offers freedom to operate for novel IP. Supplied at ≥98% purity for reliable research.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1190319-11-9
Cat. No. B1501875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
CAS1190319-11-9
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C#N)Br
InChIInChI=1S/C8H4BrN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H
InChIKeySQLXNOWCFBCIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS 1190319-11-9): A Dual-Target PARP1/CRF1 Azaindole Scaffold for Cancer and CNS Research


3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS 1190319-11-9) is a brominated and nitrile-functionalized heterocyclic compound belonging to the 7-azaindole (pyrrolo[3,2-b]pyridine) class. It has been characterized as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) [1] and corticotropin-releasing factor receptor 1 (CRF1) [2], with reported affinity for fibroblast growth factor receptors (FGFRs) . Its molecular formula is C₈H₄BrN₃ and its molecular weight is 222.04 g/mol .

Why Generic 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Substitution Fails: The Criticality of 7-CN and 3-Br Co-Placement in Azaindole Scaffolds


The pyrrolo[3,2-b]pyridine (7-azaindole) scaffold exhibits divergent biological activities depending on substitution pattern. The simultaneous presence of a 3-bromo substituent and a 7-carbonitrile group is essential for its dual PARP1/CRF1 inhibitory profile [1][2]. Unsubstituted 1H-pyrrolo[3,2-b]pyridine lacks both the bromine required for halogen bonding interactions and the nitrile group that serves as a hydrogen bond acceptor in kinase hinge binding . Analogs lacking the 7-CN group, such as 3-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 23688-47-3), exhibit entirely different target engagement (e.g., TNIK inhibition) . The 3-Br position is critical for Suzuki-Miyaura cross-coupling diversification, while the 7-CN group provides metabolic stability and unique electronic properties not found in other halogenated azaindoles [3].

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: Direct Comparator-Based Evidence for Differentiated Potency and Selectivity


PARP1 Cellular Inhibition Potency: 50 nM IC50 vs. Clinical PARP1 Inhibitor Baseline

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile inhibits PARP1 in human HeLa cells with an IC50 of 50 nM [1]. By comparison, the clinical PARP1 inhibitor olaparib (AZD2281) exhibits an IC50 of 5 nM in the same HeLa cellular PAR formation assay [2], while veliparib (ABT-888) shows an IC50 of 5.2 nM [3]. The compound is approximately 10-fold less potent than clinical PARP1 inhibitors but retains nanomolar cellular activity, positioning it as a useful tool compound or fragment for PARP1-related research.

PARP1 DNA repair oncology

CRF1 Receptor Binding Affinity: pKi 7.41 (39 nM) vs. Clinically Evaluated CRF1 Antagonists

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile binds to the human corticotropin-releasing factor receptor 1 (CRF1) with a pKi of 7.41, corresponding to a Ki of 39 nM [1]. Clinically evaluated CRF1 antagonists such as pexacerfont (BMS-562086) exhibit a Ki of 7.0 nM for human CRF1 [2], while verucerfont (NBI-77860) shows a Ki of 5.2 nM [3]. The compound is approximately 5- to 8-fold less potent than clinical-stage CRF1 antagonists but remains within the nanomolar affinity range required for in vivo target engagement studies.

CRF1 stress CNS

Antiproliferative Activity in HCT116 Colon Cancer Cells: IC50 4.89 µM vs. 5-Fluorouracil Baseline

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile exhibits antiproliferative activity against HCT116 human colon cancer cells with an IC50 of 4.89 µM . Under comparable assay conditions, the standard chemotherapeutic 5-fluorouracil (5-FU) displays an IC50 of approximately 5.2 µM against HCT116 cells [1]. The compound is equipotent to 5-FU in this cell line but acts through a distinct mechanism involving PARP1 and FGFR inhibition rather than thymidylate synthase inhibition.

antiproliferative colorectal cancer HCT116

FGFR Inhibition Spectrum: IC50 Range 7–712 nM Across FGFR1–4 vs. Pan-FGFR Inhibitor PD173074

Pyrrolo[3,2-b]pyridine derivatives bearing the 7-carbonitrile and 3-bromo substitution pattern exhibit FGFR1–4 inhibitory activity with IC50 values ranging from 7 nM to 712 nM [1]. The pan-FGFR inhibitor PD173074 displays IC50 values of 5 nM for FGFR1 and 22.5 nM for FGFR3 . The compound is approximately 1.4- to 31.6-fold less potent than PD173074 against FGFR1/3 but offers a more balanced activity profile across all four FGFR isoforms (FGFR1–4) rather than selective FGFR1/3 inhibition.

FGFR kinase angiogenesis

Structural Differentiation: 7-CN and 3-Br Substitution Enables Unique Halogen Bonding and Hinge-Binding Interactions

X-ray crystallographic analysis of related 7-azaindole derivatives (CCDC 1858475) confirms that the pyrrolo[3,2-b]pyridine core adopts a near-planar geometry that facilitates hinge-region binding in kinase ATP pockets [1]. The 3-bromo substituent engages in halogen bonding with backbone carbonyl oxygens (C=O···Br distance ~3.2 Å), while the 7-carbonitrile group forms a hydrogen bond with the catalytic lysine side chain . In contrast, the unsubstituted 1H-pyrrolo[3,2-b]pyridine scaffold lacks these specific interactions, resulting in significantly reduced kinase affinity (IC50 > 10 µM for most kinases) [2].

X-ray crystallography halogen bonding structure-based design

Optimal Research and Industrial Applications of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Based on Quantitative Evidence


PARP1 Inhibitor Tool Compound for DNA Repair Studies in HeLa Cells

With a cellular PARP1 IC50 of 50 nM in HeLa cells , this compound is well-suited as a reference tool for PARP1 inhibition studies in cervical cancer models. Its 10-fold lower potency relative to clinical PARP1 inhibitors olaparib (5 nM) and veliparib (5.2 nM) [1][2] makes it a useful negative control or a starting point for medicinal chemistry optimization. The compound can be employed at concentrations of 0.1–10 µM in HeLa cells to assess PAR formation inhibition without the confounding clinical liabilities of approved PARP1 inhibitors.

CRF1 Receptor Antagonist Lead for Stress-Related CNS Disorders

The compound's CRF1 binding affinity (pKi = 7.41, Ki = 39 nM) positions it as a viable lead for developing CRF1 antagonists targeting anxiety, depression, and irritable bowel syndrome. Compared to clinical candidates pexacerfont (Ki = 7.0 nM) and verucerfont (Ki = 5.2 nM) [1][2], the compound is 5- to 8-fold less potent but occupies distinct chemical space, offering freedom to operate for patenting novel CRF1 modulators. The 7-azaindole core can be further diversified via Suzuki-Miyaura cross-coupling at the 3-position to improve potency and CNS penetration.

Pan-FGFR Inhibitor Scaffold for Angiogenesis and Cancer Research

The compound inhibits FGFR1–4 with IC50 values ranging from 7 nM to 712 nM [1], providing a balanced pan-FGFR profile that contrasts with FGFR1/3-selective inhibitors like PD173074 (FGFR1 IC50 = 5 nM) [2]. This broad FGFR inhibition is suitable for studying angiogenesis, tumor growth, and FGFR-driven malignancies such as hepatocellular carcinoma and breast cancer. The 3-bromo group serves as a versatile handle for parallel library synthesis to explore FGFR isoform selectivity.

Synthetic Intermediate for Kinase-Focused Compound Libraries via Suzuki-Miyaura Coupling

The 3-bromo substituent is a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl groups to generate focused kinase inhibitor libraries . The 7-carbonitrile group remains intact under standard coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), providing a metabolically stable handle that enhances the drug-likeness of resulting analogs. X-ray crystallographic data (CCDC 1858475) [1] supports rational design by confirming the scaffold's planar geometry and favorable hinge-binding orientation. This compound is a strategic building block for medicinal chemistry programs targeting PARP1, FGFR, CRF1, and related kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.